N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15290233
InChI: InChI=1S/C19H17N3O4/c1-25-14-8-9-15(17(12-14)26-2)20-19(24)18-16(23)10-11-22(21-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15290233

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C19H17N3O4/c1-25-14-8-9-15(17(12-14)26-2)20-19(24)18-16(23)10-11-22(21-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)
Standard InChI Key XLBQTUJLJWDSAK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)OC

Introduction

The compound N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative with potential applications in medicinal chemistry, particularly in drug design and synthesis. Pyridazine derivatives are widely studied for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article provides a detailed exploration of the compound's chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of pyridazine derivatives like this compound typically involves:

  • Cyclization reactions: Starting from hydrazine derivatives and dicarbonyl compounds to form the pyridazine core.

  • Functionalization: Substituents such as phenyl and dimethoxyphenyl groups are introduced via coupling or substitution reactions.

A generalized synthetic route includes:

  • Reacting hydrazine hydrate with an appropriate diketone to form the pyridazine ring.

  • Subsequent acylation or amidation to attach the carboxamide group.

  • Final functionalization with methoxy substituents on the aromatic ring.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Key absorption bands include:

      • Amide C=O stretch (~1650 cm1^{-1}).

      • Aromatic C-H stretches (~3000 cm1^{-1}).

      • Methoxy C-O stretches (~1200 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to the molecular weight of 339.35 g/mol.

  • X-ray Crystallography:

    • Used to determine the three-dimensional structure and confirm bond lengths and angles.

Potential Applications in Drug Design

The structural features of this compound make it a candidate for:

  • Enzyme Inhibition Studies: The presence of an amide group and aromatic rings suggests potential binding to enzyme active sites.

  • Scaffold for Drug Development: The pyridazine core is a versatile scaffold for designing drugs targeting various diseases.

Data Table: Key Characteristics

PropertyValue/Description
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
Functional GroupsAmide, Ketone, Methoxy
Analytical TechniquesNMR, FTIR, MS, X-ray Crystallography
Potential ApplicationsAnti-inflammatory, Antitumor, Antimicrobial

This detailed analysis highlights the importance of this compound in chemical research and its potential applications in drug discovery.

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